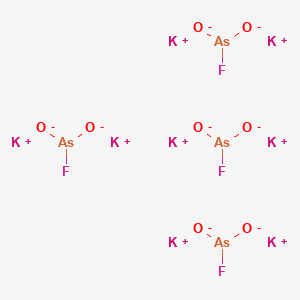

Octapotassium;fluoro(dioxido)arsane

Description

Octapotassium;fluoro(dioxido)arsane is a potassium-coordinated arsenate compound containing fluorine and dioxidoarsane groups. Arsenic-based compounds are historically significant in industrial applications (e.g., pesticides, wood preservatives) but are increasingly scrutinized due to toxicity and environmental persistence concerns . The fluorine substituent may influence its stability and reactivity, as seen in analogous fluorinated compounds .

Properties

CAS No. |

28174-28-9 |

|---|---|

Molecular Formula |

As4F4K8O8 |

Molecular Weight |

816.46 g/mol |

IUPAC Name |

octapotassium;fluoro(dioxido)arsane |

InChI |

InChI=1S/4AsFO2.8K/c4*2-1(3)4;;;;;;;;/q4*-2;8*+1 |

InChI Key |

VWVJAIHNHICKMG-UHFFFAOYSA-N |

SMILES |

[O-][As]([O-])F.[O-][As]([O-])F.[O-][As]([O-])F.[O-][As]([O-])F.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Canonical SMILES |

[O-][As]([O-])F.[O-][As]([O-])F.[O-][As]([O-])F.[O-][As]([O-])F.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Octapotassium;fluoro(dioxido)arsane involves specific reaction conditions and routes. One common method includes the reaction of arsenic pentafluoride (AsF₅) with potassium fluoride (KF) under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity.

Chemical Reactions Analysis

Octapotassium;fluoro(dioxido)arsane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form higher oxidation state arsenic compounds.

Reduction: It can be reduced to form lower oxidation state arsenic compounds.

Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Octapotassium;fluoro(dioxido)arsane has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medical applications, including as a therapeutic agent.

Industry: It is used in the manufacturing of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which Octapotassium;fluoro(dioxido)arsane exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological and chemical effects, depending on the specific context and conditions.

Comparison with Similar Compounds

Key Findings :

- Fluorine substitution in arsenic compounds may reduce hydrolysis rates compared to non-fluorinated analogs (e.g., sodium arsenate) .

- Toxicity profiles are position-dependent: Meta-fluoro substituents in aromatic arsenicals show higher cytotoxicity (e.g., 61% viability in Mahlavu cells at 100 µM) than ortho/para variants .

2.2 Fluorinated Alkali Metal Salts

Key Findings :

- Perfluorinated compounds (PFCs) exhibit extreme persistence due to C-F bond strength . This compound may share this trait but with added risks from arsenic.

- Cationic fluorinated salts (e.g., ammonium perfluorooctanoate) are prioritized for phase-out under the Stockholm Convention, suggesting regulatory risks for similar compounds .

2.3 Potassium-Coordinated Inorganic Salts

Key Findings :

- Potassium coordination often enhances solubility and ionic conductivity. However, arsenic content may limit applications in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.